![molecular formula C20H20FN3OS B2880735 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 941926-12-1](/img/structure/B2880735.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as FLB 457, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D2 receptor, which plays an important role in the regulation of dopamine signaling in the brain.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound and its derivatives have been explored for their potential in drug design, particularly as antagonists and inhibitors targeting specific receptors and enzymes. For instance, fluorinated derivatives of WAY 100635 were synthesized for evaluating their biological properties and potential application in imaging serotonin 5-HT1A receptors (Lixin Lang et al., 1999). These studies contribute to the development of diagnostic tools and therapeutic agents in neurology and psychiatry.
Antimicrobial and Antituberculosis Activity
Compounds derived from the base structure have shown promising results in combating microbial infections. A study by V. U. Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, highlighting their importance in addressing antibiotic resistance and providing new avenues for tuberculosis treatment (Jeankumar et al., 2013).
Cancer Research
Research into fluorobenzo[b]pyran derivatives for their anti-lung cancer activity illustrates the potential of these compounds in oncology. The modification of the core structure to enhance anticancer properties against various cancer cell lines, as reported by A. G. Hammam et al. (2005), demonstrates the compound’s versatility in drug discovery for cancer treatment (Hammam et al., 2005).
Environmental and Material Science Applications
In addition to biomedical applications, derivatives of the compound have been investigated for environmental purposes. For example, the synthesis and utilization of magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent for the removal of heavy metals from industrial wastes illustrate the compound’s potential in environmental remediation (Kiomars Zargoosh et al., 2015).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBSKJRXMPGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
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